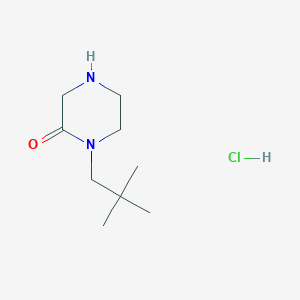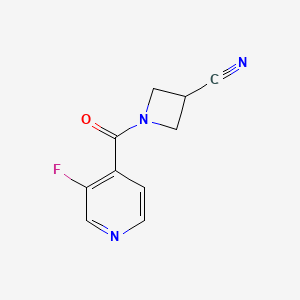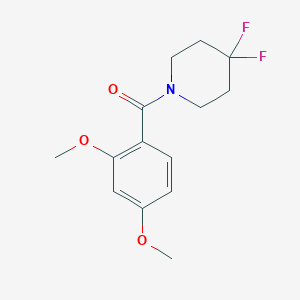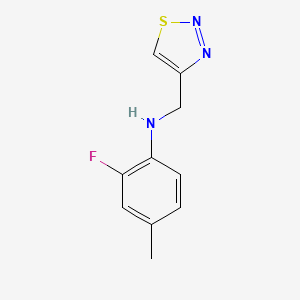![molecular formula C19H18FNO2S B2852313 N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide CAS No. 1705275-84-8](/img/structure/B2852313.png)
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Mecanismo De Acción
Target of Action
The primary target of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the condensation of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzo[b]thiophene ring.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the benzo[b]thiophene derivative with an appropriate amine under suitable conditions.
Substitution with the fluorophenyl and methoxypropyl groups: The final step involves the substitution of the benzo[b]thiophene-2-carboxamide with 2-(2-fluorophenyl)-2-methoxypropyl groups using standard organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a STING (stimulator of interferon genes) agonist, which can trigger immune responses and has applications in cancer immunotherapy.
Material Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound’s ability to modulate immune responses makes it a valuable tool in studying immune-related pathways and diseases.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core and have similar biological activities.
Thiophene derivatives: Thiophene-based compounds exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-19(23-2,14-8-4-5-9-15(14)20)12-21-18(22)17-11-13-7-3-6-10-16(13)24-17/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFOHIDIXXLWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-Oxaspiro[2.4]heptan-6-yl}methanamine](/img/structure/B2852232.png)
![N-{5-[(1E)-3-oxo-3-[3-(1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-1-en-1-yl]pyridin-2-yl}acetamide](/img/structure/B2852234.png)




![2-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2852242.png)
![1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2852246.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2852248.png)

![3-Fluoro-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2852251.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
